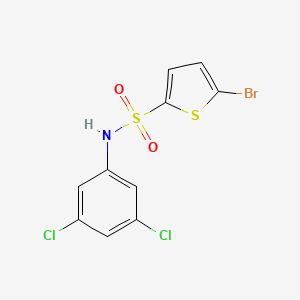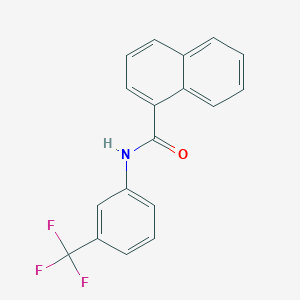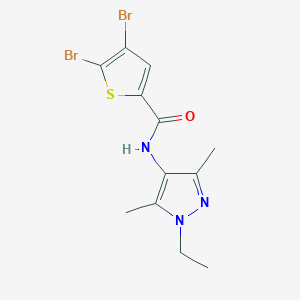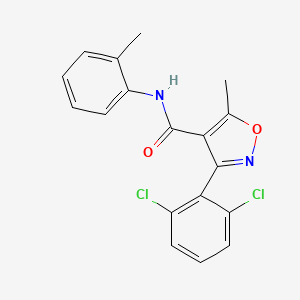![molecular formula C18H20N2O2S B10965288 N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B10965288.png)
N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves several key steps. One common method includes the cyclization of precursor compounds under specific reaction conditions. For instance, the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds in the presence of alcoholic sodium ethoxide has been reported . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and ethyl cyanoacetate for cyanoacetylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
In medicinal chemistry, thiophene derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties . N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE, in particular, has shown promise as a potential therapeutic agent due to its unique structural features and biological activity . Additionally, thiophene derivatives are used in material science for the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Studies have shown that thiophene derivatives can inhibit various enzymes and receptors, leading to their therapeutic effects . For instance, the compound may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE can be compared with other thiophene derivatives such as 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide and N-alkeny-3-hydroxybenzo(b)thiophene carboxamide . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique structure of N-(3-ACETAMIDOPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE contributes to its distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-12(21)19-14-7-5-8-15(11-14)20-18(22)17-10-13-6-3-2-4-9-16(13)23-17/h5,7-8,10-11H,2-4,6,9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
ATVKKVDUMSXPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(S2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-({[3-(acetylamino)phenyl]carbamoyl}amino)benzoate](/img/structure/B10965213.png)
![2-bromo-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B10965229.png)

![3-cyclopentyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B10965234.png)
![1-[4-(Morpholin-4-ylmethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B10965242.png)



![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10965263.png)

![4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10965271.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B10965298.png)
![1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965305.png)
